Chiral Center at C1 Enables Asymmetric Synthesis; 1,3-Dichloro-2-propanol Is Achiral
1,3-Dichloro-1-propanol possesses a stereogenic center at C1 (carbon bearing Cl, OH, H, and CH₂CH₂Cl), rendering it a racemic chiral building block. In contrast, 1,3-dichloro-2-propanol (CAS 96-23-1) is an achiral meso-like structure with a plane of symmetry, incapable of enantiomeric differentiation [1]. This chiral property has been exploited in the chemoenzymatic synthesis of (S)-propranolol, where 1,3-dichloro-1-propanol serves as the pro-chiral precursor, offering an economical route compared to methods employing pre-formed chiral epichlorohydrin [2].
| Evidence Dimension | Molecular chirality (presence of stereogenic center) |
|---|---|
| Target Compound Data | C1 is a stereogenic center (four different substituents: –H, –OH, –Cl, –CH₂CH₂Cl); racemic mixture |
| Comparator Or Baseline | 1,3-Dichloro-2-propanol (CAS 96-23-1): achiral; no stereogenic center (C2 has two identical –CH₂Cl substituents) |
| Quantified Difference | Target: 1 stereocenter (enables enantioselective chemistry); Comparator: 0 stereocenters (no enantioselectivity possible) |
| Conditions | Structural analysis by InChI and symmetry assessment; synthetic application in (S)-propranolol chemoenzymatic route |
Why This Matters
For procurement in asymmetric pharmaceutical synthesis, only the chiral isomer can serve as a precursor to optically active intermediates; the achiral 1,3-dichloro-2-propanol cannot substitute.
- [1] PubChem Compound Summary for CID 12474947, 1,3-Dichloro-1-propanol. National Center for Biotechnology Information. View Source
- [2] Kaimal, T.N.B.; Prasad, R.B.N.; Rao, T.C. A practical chemoenzymic route to (S)-(−)-propranolol. Biotechnol. Lett. 1992, 14(1), 21–26. View Source
